molecular formula C11H12F3N3O B1401670 1-(1-Methyl-7-trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-4-yl)-ethanone CAS No. 1311280-03-1

1-(1-Methyl-7-trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-4-yl)-ethanone

Cat. No.: B1401670
CAS No.: 1311280-03-1
M. Wt: 259.23 g/mol
InChI Key: XDHAYXQDJFIZCP-UHFFFAOYSA-N
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Description

1-(1-Methyl-7-trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-4-yl)-ethanone is a useful research compound. Its molecular formula is C11H12F3N3O and its molecular weight is 259.23 g/mol. The purity is usually 95%.
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Biological Activity

1-(1-Methyl-7-trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-4-yl)-ethanone (CAS No: 1311280-03-1) is a heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12F3N3O, with a molecular weight of approximately 259.23 g/mol. Its structure features a pyrido[2,3-b]pyrazine core, which is known for various biological activities. The trifluoromethyl group is significant as it can enhance the lipophilicity and metabolic stability of the compound.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of this compound are still under investigation; however, insights can be drawn from related compounds.

Antimicrobial Activity

Compounds within the pyrido family have demonstrated antimicrobial properties against various pathogens. A study on related pyrazole derivatives indicated that structural modifications could lead to enhanced antibacterial and antifungal activities. The presence of electron-withdrawing groups often correlates with improved efficacy against microbial strains .

Case Studies

Case Study 1: ENPP1 Inhibition
In a study focusing on imidazo[1,2-a]pyrazine derivatives, compound 7 was identified as a selective ENPP1 inhibitor with an IC50 value of 5.70 nM. This compound significantly enhanced mRNA expression of STING pathway targets in cancer models, suggesting that similar compounds could yield beneficial effects in immunotherapy when tested in vivo .

Case Study 2: Structure-Activity Relationship
Research on various pyridine and pyrazole derivatives has established that the position and nature of substituents greatly influence biological activity. For example, derivatives with trifluoromethyl groups generally exhibit enhanced lipophilicity and cellular uptake, leading to improved bioactivity profiles in vitro and in vivo .

Research Findings

Study Focus Findings
ENPP1 Inhibition Compound 7 demonstrated significant inhibition with IC50 values indicating strong potential for cancer therapy .
Antimicrobial Activity Structural modifications in related compounds showed enhanced activity against pathogenic microorganisms .
Structure-Activity Relationships Positioning of functional groups directly affects biological efficacy; electron-withdrawing groups enhance activity .

Properties

IUPAC Name

1-[1-methyl-7-(trifluoromethyl)-2,3-dihydropyrido[2,3-b]pyrazin-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3O/c1-7(18)17-4-3-16(2)9-5-8(11(12,13)14)6-15-10(9)17/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHAYXQDJFIZCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(C2=C1N=CC(=C2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1-Methyl-7-trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-4-yl)-ethanone
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1-(1-Methyl-7-trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-4-yl)-ethanone
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1-(1-Methyl-7-trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-4-yl)-ethanone
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1-(1-Methyl-7-trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-4-yl)-ethanone
Reactant of Route 5
1-(1-Methyl-7-trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-4-yl)-ethanone
Reactant of Route 6
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1-(1-Methyl-7-trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-4-yl)-ethanone

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